propyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
PROPYL 2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of xanthene derivatives This compound is characterized by its unique structure, which includes a xanthene moiety linked to a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the xanthene derivative, followed by the introduction of the benzothiophene ring. Common reagents used in these reactions include xanthene, benzothiophene, and various amines and carboxylates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
PROPYL 2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of PROPYL 2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
PROPYL 4-(9H-XANTHENE-9-AMIDO)BENZOATE: A similar compound with a benzoate group instead of a benzothiophene ring.
METHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE: Another xanthene derivative with a methyl ester group.
PROPAN-2-YL 2-(9H-XANTHENE-9-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE: A compound with a cyclohepta[b]thiophene ring.
Uniqueness
PROPYL 2-(9H-XANTHENE-9-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of a xanthene moiety and a benzothiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H25NO4S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
propyl 2-(9H-xanthene-9-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H25NO4S/c1-2-15-30-26(29)23-18-11-5-8-14-21(18)32-25(23)27-24(28)22-16-9-3-6-12-19(16)31-20-13-7-4-10-17(20)22/h3-4,6-7,9-10,12-13,22H,2,5,8,11,14-15H2,1H3,(H,27,28) |
InChI Key |
NWUGMDADFQDDOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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